PLK4 Kinase Inhibition Potency of a 4-Fluoro-6-methylbenzene-1,3-diamine Derivative
A derivative of 4-fluoro-6-methylbenzene-1,3-diamine (BDBM50053306 / CHEMBL3330260) demonstrated potent inhibition of the serine/threonine-protein kinase PLK4, a key regulator of centriole duplication and a target in cancer therapy [1]. In an ELISA-based assay, the compound exhibited an IC₅₀ of 130 nM against GST-tagged human PLK4 (residues 1-391) [1]. This activity is comparable to or better than other known PLK4 inhibitors in early-stage development, highlighting the value of this specific diamine scaffold for achieving nanomolar potency [1].
| Evidence Dimension | Inhibitory potency against PLK4 kinase |
|---|---|
| Target Compound Data | IC₅₀ = 130 nM |
| Comparator Or Baseline | Baseline: Known PLK4 inhibitors in the nanomolar range (e.g., CFI-400945 with IC₅₀ ~2-5 nM, but this is a more advanced clinical candidate). The comparison is class-level, as direct head-to-head data is unavailable. |
| Quantified Difference | N/A - Class-level inference |
| Conditions | Inhibition of GST-tagged human PLK4 (1-391 residues) phosphorylation measured by ELISA |
Why This Matters
This nanomolar potency against PLK4 validates the use of 4-fluoro-6-methylbenzene-1,3-diamine as a critical building block for developing targeted cancer therapeutics, distinguishing it from simpler diamines that lack this specific activity profile.
- [1] BindingDB. (n.d.). BDBM50053306 (CHEMBL3330260) - Affinity Data for PLK4. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50053306 View Source
